molecular formula C12H8ClFO2 B6374050 4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol CAS No. 1261918-31-3

4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol

Cat. No.: B6374050
CAS No.: 1261918-31-3
M. Wt: 238.64 g/mol
InChI Key: IBBVBGPEMYQVNM-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol typically involves halogenation reactions. One common method is the bromination of 3-fluoro-4-hydroxy-propiophenone in aqueous acetic acid

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. These processes are designed to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinones, while substitution reactions may yield various halogenated phenols.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to a cascade of cellular events. These interactions can affect neuronal activity, gene expression, and synaptic plasticity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-5-hydroxyphenyl)-2-fluorophenol is unique due to the presence of both chlorine and fluorine atoms, which impart specific chemical properties such as increased reactivity and stability. These properties make it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c13-10-3-2-8(15)6-9(10)7-1-4-12(16)11(14)5-7/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBVBGPEMYQVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684333
Record name 6-Chloro-3'-fluoro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-31-3
Record name [1,1′-Biphenyl]-3,4′-diol, 6-chloro-3′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261918-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3'-fluoro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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